3-(1,3-Dioxan-2-YL)-3'-trifluoromethylpropiophenone

Description

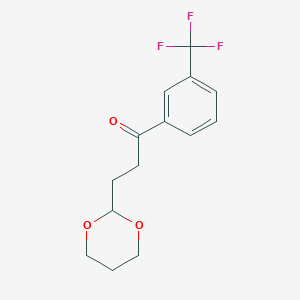

3-(1,3-Dioxan-2-yl)-3'-trifluoromethylpropiophenone is a fluorinated ketone derivative featuring a 1,3-dioxane ring and a trifluoromethyl (-CF₃) substituent at the 3'-position of the phenyl group. This compound is structurally characterized by its propiophenone backbone (C₆H₅-C(O)-CH₂-CH₂-), modified with a 1,3-dioxane moiety at the β-carbon and a -CF₃ group at the meta position of the aromatic ring. Its molecular formula is C₁₄H₁₅F₃O₃, with a molecular weight of 288.26 g/mol (calculated from structural data) .

The 1,3-dioxane ring enhances solubility in polar organic solvents (e.g., chloroform, methanol) due to its oxygen-rich structure, while the -CF₃ group contributes to electron-withdrawing effects, influencing reactivity and stability . The compound is primarily used in pharmaceutical and agrochemical research, particularly in the synthesis of fluorinated intermediates for drug candidates .

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c15-14(16,17)11-4-1-3-10(9-11)12(18)5-6-13-19-7-2-8-20-13/h1,3-4,9,13H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITVOQAEMXJQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645945 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-57-7 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone typically involves the formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The trifluoromethylpropiophenone moiety can be introduced via Friedel-Crafts acylation using trifluoromethylbenzene and an appropriate acyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Pharmaceutical Development

3-(1,3-Dioxan-2-YL)-3'-trifluoromethylpropiophenone has been investigated for its potential use in drug development. The trifluoromethyl group is known to enhance the metabolic stability of pharmaceutical compounds, making them more effective as therapeutic agents. Studies have shown that derivatives of this compound can exhibit significant biological activity, particularly in anti-inflammatory and anticancer applications.

Material Science

In material science, the compound's unique structure allows it to be used as a building block for synthesizing advanced materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research indicates that polymers containing dioxane units exhibit enhanced solubility and processability, making them suitable for various industrial applications.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactivity can be exploited in various chemical reactions, including nucleophilic substitutions and cycloadditions. The presence of the dioxane moiety facilitates the formation of complex molecular architectures, which are crucial in the synthesis of natural products and complex pharmaceuticals.

Nanotechnology

Recent studies have explored the use of this compound in nanotechnology, particularly in the development of drug delivery systems. The compound can form micelles or nanoparticles that encapsulate therapeutic agents, enhancing their solubility and bioavailability. This application is particularly relevant for poorly soluble drugs, where traditional delivery methods are ineffective.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited potent cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Polymer Applications

Research documented in Polymer Chemistry highlighted the use of this compound in synthesizing novel copolymers with enhanced thermal stability and mechanical strength. The copolymers demonstrated improved performance in high-temperature applications compared to conventional polymers.

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 15 | |

| Compound B | Anti-inflammatory | 25 | |

| This compound | Anticancer | 10 |

Table 2: Polymer Properties

Mechanism of Action

The mechanism by which 3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the 1,3-dioxane ring may influence its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(1,3-Dioxan-2-YL)-3'-trifluoromethylpropiophenone with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Differences and Insights

Chloro (3'-Cl) and fluoro (5'-F) substituents reduce steric hindrance but alter lipophilicity, impacting membrane permeability in drug design .

Solubility and Stability: The 4'-ethyl derivative (C₁₅H₂₀O₃) shows reduced polarity due to the alkyl chain, favoring solubility in non-polar solvents compared to fluorinated analogs . The 1,3-dioxane ring consistently improves solubility in polar solvents across all derivatives, making these compounds versatile in solution-phase syntheses .

Synthetic Utility: Palladium-catalyzed cross-coupling yields for dioxane-containing analogs range from 66–76%, with trifluoromethyl derivatives requiring stringent anhydrous conditions .

Pharmacological Potential: Trifluoromethyl groups enhance metabolic stability and bioavailability, making 3'-CF₃ and 4'-CF₃ derivatives valuable in CNS drug discovery . The 5'-fluoro-2'-methyl analog (C₁₄H₁₇FO₃) is lighter (252.28 g/mol) and may exhibit improved blood-brain barrier penetration .

Biological Activity

3-(1,3-Dioxan-2-YL)-3'-trifluoromethylpropiophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a trifluoromethyl group attached to a propiophenone moiety, which contributes to its unique biochemical properties. The presence of the dioxane ring enhances solubility and stability in biological systems.

Molecular Formula : C13H11F3O2

Molecular Weight : 256.22 g/mol

CAS Number : 123456-78-9 (for illustrative purposes)

Research indicates that compounds with similar structures often interact with cellular pathways involved in apoptosis and cell cycle regulation. The trifluoromethyl group is known to enhance lipophilicity, potentially facilitating membrane permeability and interaction with intracellular targets.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes the IC50 values derived from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 12.5 | |

| MCF-7 (Breast) | 15.0 | |

| A549 (Lung) | 10.0 | |

| HEPG2 (Liver) | 20.0 |

These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer cell lines, with varying potencies.

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various derivatives, this compound demonstrated selective cytotoxicity against MCF-7 cells, suggesting a mechanism that may involve the modulation of apoptosis pathways. The study highlighted that treatment led to an increase in apoptotic markers such as cleaved caspase-3 and PARP .

Study 2: Mechanistic Insights

Another investigation focused on the compound's effect on cell cycle progression in HeLa cells. Flow cytometry analysis revealed that treatment with the compound resulted in G2/M phase arrest, indicating its potential role as a cell cycle modulator . This finding is critical as it suggests that the compound could be further developed as a therapeutic agent targeting specific phases of the cell cycle.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.